4,6-dinitro-1,2-benzothiazol-3(2H)-one 1-oxide
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Overview
Description
4,6-Dinitro-1H-1,2-benzisothiazole-1,3(2H)-dione is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of nitro groups in the structure often imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitro-1H-1,2-benzisothiazole-1,3(2H)-dione typically involves the nitration of 1H-1,2-benzisothiazole-1,3(2H)-dione. Common nitrating agents such as nitric acid and sulfuric acid are used under controlled conditions to introduce nitro groups at the desired positions on the benzisothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitro-1H-1,2-benzisothiazole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of 4,6-diamino-1H-1,2-benzisothiazole-1,3(2H)-dione.
Substitution: Formation of various substituted benzisothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dinitro-1H-1,2-benzisothiazole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzisothiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-dinitro-1H-1,2-benzisothiazole-1,3(2H)-dione depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-1H-1,2-benzisothiazole-1,3(2H)-dione: A reduced form of the compound with amino groups instead of nitro groups.
4-Nitro-1H-1,2-benzisothiazole-1,3(2H)-dione: A mono-nitro derivative with different chemical properties.
Uniqueness
4,6-Dinitro-1H-1,2-benzisothiazole-1,3(2H)-dione is unique due to the presence of two nitro groups, which can significantly influence its reactivity and applications. The specific positioning of the nitro groups can also affect the compound’s electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C7H3N3O6S |
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Molecular Weight |
257.18 g/mol |
IUPAC Name |
4,6-dinitro-1-oxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H3N3O6S/c11-7-6-4(10(14)15)1-3(9(12)13)2-5(6)17(16)8-7/h1-2H,(H,8,11) |
InChI Key |
HEMARIRAUVSIOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])C(=O)NS2=O)[N+](=O)[O-] |
solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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